molecular formula C9H12N2O B11736587 5-(Oxolan-3-yl)pyridin-3-amine

5-(Oxolan-3-yl)pyridin-3-amine

Cat. No.: B11736587
M. Wt: 164.20 g/mol
InChI Key: VNEVESCZVXIHEE-UHFFFAOYSA-N
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Description

5-(Oxolan-3-yl)pyridin-3-amine is a pyridine derivative featuring an amine group at position 3 and a tetrahydrofuran (oxolane) ring substituent at position 5.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(oxolan-3-yl)pyridin-3-amine

InChI

InChI=1S/C9H12N2O/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h3-5,7H,1-2,6,10H2

InChI Key

VNEVESCZVXIHEE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC(=CN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxolan-3-yl)pyridin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction. For example, 3-bromopyridine can be reacted with oxolane in the presence of a base to form the desired product.

    Amination: The final step involves the introduction of the amine group at the 5-position of the pyridine ring. This can be achieved through a direct amination reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Oxolan-3-yl)pyridin-3-amine can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine or hydroxylamine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can introduce halogen atoms at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and hydroxylamines.

    Substitution Products: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(Oxolan-3-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Oxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(Oxolan-3-yl)pyridin-3-amine with key analogs based on substituent type, molecular weight, and solubility trends:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Solubility Trends
This compound Oxolane (tetrahydrofuran) C₈H₁₂N₂O 152.20 Moderate (polar substituent)
5-(3-Chlorophenyl)pyridin-3-amine 3-Chlorophenyl C₁₁H₉ClN₂ 204.66 Low (lipophilic substituent)
5-(Propan-2-yl)pyridin-3-amine Isopropyl C₈H₁₂N₂ 136.20 Moderate (alkyl chain)
5-(1,1-Difluoroethyl)pyridin-3-amine 1,1-Difluoroethyl C₇H₈F₂N₂ 158.15 Low (fluorinated substituent)
5-(Oxetan-3-yl)pyridin-2-amine Oxetane C₈H₁₀N₂O 150.18 High (oxygen-rich heterocycle)

Key Observations :

  • Chlorophenyl and Fluorinated Groups : Increase lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
  • Alkyl Chains (e.g., Isopropyl) : Balance moderate solubility with metabolic stability .

Stability and Reactivity

  • Oxolane vs. Oxetane : Oxetane’s strained three-membered ring may confer higher chemical reactivity compared to the five-membered oxolane .

Biological Activity

5-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with an oxolane group at the 5-position and an amine group at the 3-position. Its molecular formula is C9H12N2OC_9H_{12}N_2O, with a molecular weight of 164.20 g/mol. The presence of both the oxolane and amine groups enhances its reactivity and interaction with biological targets, making it a candidate for drug development.

The mechanism of action of this compound primarily involves its ability to form hydrogen bonds and engage in non-covalent interactions with specific enzymes and receptors. This interaction can lead to modulation of various biological pathways, influencing enzyme activity or receptor binding affinity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding: Its structural features allow it to bind selectively to receptors, which may alter signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have shown varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition at specific concentrations .
  • Potential as Drug Candidates: The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting specific diseases. Its ability to modulate biological targets positions it as a promising candidate for further investigation in therapeutic applications.

Antimicrobial Testing

A study investigated the antimicrobial properties of various derivatives related to this compound. The results demonstrated that while some derivatives exhibited no significant activity, others showed promising results against specific bacterial strains:

CompoundMIC Value (µg/mL)Activity
Compound A (5d)64 (Staphylococcus aureus)Effective
Compound B (5c)128 (E. coli)Moderate
Compound C (5e)>512No Activity

These findings suggest that structural variations significantly influence the biological activity of related compounds .

Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, suggesting potential applications in metabolic disorders or cancer therapy.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Structural Modifications: Investigating how changes in structure affect biological activity and selectivity towards specific targets.
  • Clinical Trials: Assessing safety and efficacy in human subjects for potential therapeutic uses.

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